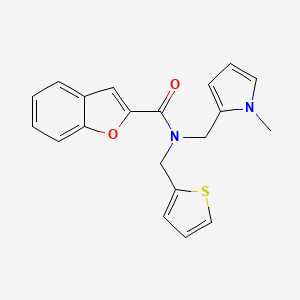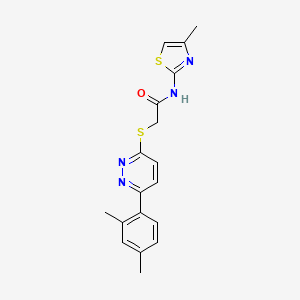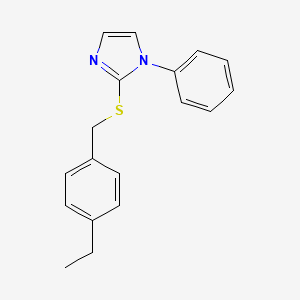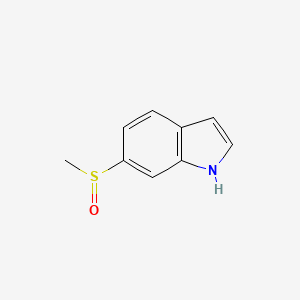
6-methanesulfinyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methanesulfinyl-1H-indole, also known as 6-(methylsulfinyl)-1H-indole, is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 6-methanesulfinyl-1H-indole is 1S/C9H9NOS/c1-12(11)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-methanesulfinyl-1H-indole is a powder that is stored at room temperature . Its predicted boiling point is 427.9±18.0 °C, and its predicted density is 1.37±0.1 g/cm3 .科学的研究の応用
Synthesis and Characterization
Synthesis Processes : 6-methanesulfinyl-1H-indole and its derivatives play a crucial role in various synthesis processes. For example, they are used in the preparation of bis(indolyl)methanes, which are synthesized from indoles and carbonyl compounds using different catalysts, like trityl chloride and aminosulfonic acid. These methods offer advantages such as high yields and solvent-free conditions, which align with green chemistry principles (Khalafi‐Nezhad et al., 2008), (Li et al., 2006).
Chemosensors for Transition Metal Cations : Arylfuryl-bis(indolyl)methane derivatives, which can be synthesized from indoles, have been studied as chemosensors for metal cations. These compounds show selective recognition for Hg2+ in aqueous solutions and can be used for dual chromo- and fluorogenic ratiometric sensing of mercury ions (Batista et al., 2014).
Anion Sensing : Some indole derivatives exhibit selective recognition and sensing ability towards specific anions like fluoride and bisulfate. This capability is significant for environmental monitoring and analytical chemistry applications (Bayindir & Saracoglu, 2016).
Photophysical and Electrochemical Studies
Photophysical Properties : The study of 3,3′-bisindolyl(aryl)methanes synthesized from indole derivatives has provided insights into the role of aryl substituents on the photophysical properties of these compounds. These studies are crucial for understanding the applications of indole derivatives in optoelectronic devices and sensors (Neshat, 2016).
Electrochemical Behavior : The electrochemical properties of various sulfonylhydrazone derivatives, including those of indole-3-carboxaldehyde methanesulfonylhydrazone, have been characterized. These studies are important for developing new materials for electrochemical sensors and devices (Gündüzalp et al., 2014).
Biochemical and Medicinal Applications
Protein Analysis : Indole derivatives have been used in the analysis of amino acids in proteins. For instance, 3-(2-aminoethyl)indole has been used as a catalyst in protein hydrolysis, aiding in the determination of amino acid composition in proteins (Simpson et al., 1976).
Live Cell Imaging : Indole-based chemosensors have been developed for imaging specific ions in live cells. For example, tris(N-methylindolyl)methane-based chemosensors have been used for imaging Hg2+ in cervix cancer cells, demonstrating their potential in biomedical research and diagnostics (Kaur et al., 2011).
Safety and Hazards
The safety information for 6-methanesulfinyl-1H-indole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
将来の方向性
Indoles, including 6-methanesulfinyl-1H-indole, have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions for 6-methanesulfinyl-1H-indole could include further exploration of its potential applications in these areas.
特性
IUPAC Name |
6-methylsulfinyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-12(11)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANCCBGBJWLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methanesulfinyl-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)
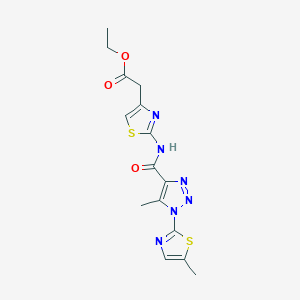
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)
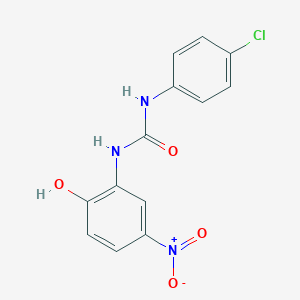
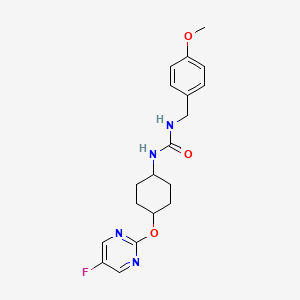
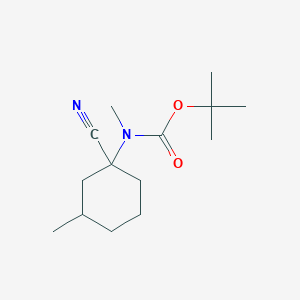
![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
